Cas no 379729-89-2 (N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine)

N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- Benzothiazol-2-yl-(2-ethoxy-phenyl)-amine
- N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine
- HMS1402I01
- AKOS000116023
- CS-0218938
- AB00767843-01
- Oprea1_705630
- G34711
- Z56827844
- Enamine_002993
- 379729-89-2
- EN300-02509
-
- インチ: InChI=1S/C15H14N2OS/c1-2-18-13-9-5-3-7-11(13)16-15-17-12-8-4-6-10-14(12)19-15/h3-10H,2H2,1H3,(H,16,17)
- InChIKey: XQPMBZFGLAEDIA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 270.08268425Da
- どういたいしつりょう: 270.08268425Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-02509-0.5g |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
379729-89-2 | 97% | 0.5g |
$175.0 | 2023-06-30 | |
Aaron | AR019HTI-250mg |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
379729-89-2 | 95% | 250mg |
$152.00 | 2025-02-14 | |
1PlusChem | 1P019HL6-1g |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
379729-89-2 | 97% | 1g |
$368.00 | 2024-05-03 | |
1PlusChem | 1P019HL6-50mg |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
379729-89-2 | 97% | 50mg |
$111.00 | 2024-05-03 | |
Enamine | EN010-9225-0.5g |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
379729-89-2 | 97% | 0.5g |
$175.0 | 2023-10-28 | |
Enamine | EN010-9225-0.25g |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
379729-89-2 | 97% | 0.25g |
$92.0 | 2023-10-28 | |
Enamine | EN300-02509-1.0g |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
379729-89-2 | 97% | 1.0g |
$256.0 | 2023-06-30 | |
Enamine | EN010-9225-1g |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
379729-89-2 | 97% | 1g |
$256.0 | 2023-10-28 | |
Enamine | EN010-9225-2.5g |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
379729-89-2 | 97% | 2.5g |
$503.0 | 2023-10-28 | |
1PlusChem | 1P019HL6-10g |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine |
379729-89-2 | 97% | 10g |
$1423.00 | 2023-12-17 |
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amineに関する追加情報
N-(2-Ethoxyphenyl)-1,3-Benzothiazol-2-Amine: A Comprehensive Overview
The compound N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine (CAS No. 379729-89-2) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the benzothiazole family, which has garnered substantial attention due to its versatile applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzothiazole ring system with an amino group at the 2-position and an ethoxyphenyl substituent at the nitrogen atom. This unique combination of functional groups endows the molecule with intriguing chemical properties and reactivity.
Recent advancements in synthetic methodologies have facilitated the efficient synthesis of N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine. Researchers have explored various routes, including condensation reactions and nucleophilic aromatic substitutions, to optimize its production. For instance, a study published in *Organic Process Research & Development* highlighted a novel one-pot synthesis strategy that significantly reduces reaction time and enhances yield. This approach involves the direct coupling of an ethoxyaniline derivative with a benzothiazole precursor under mild conditions, leveraging catalytic systems to promote reactivity.
The physical and chemical properties of N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine have been extensively studied to understand its behavior in different environments. The compound exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the 250–350 nm range, indicative of its aromaticity and conjugated system. These properties make it a promising candidate for applications in optoelectronic materials and sensors.
In terms of biological activity, N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine has shown potential as a lead compound in drug discovery. Preclinical studies conducted by researchers at the University of California have demonstrated its ability to inhibit certain kinases involved in cancer progression. The ethoxyphenyl group plays a crucial role in modulating the compound's pharmacokinetic profile, enhancing its bioavailability and reducing toxicity. These findings were published in *Journal of Medicinal Chemistry*, where the authors proposed further optimization strategies to improve its efficacy.
The application of N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine extends beyond pharmaceuticals into materials science. Its ability to form stable coordination complexes with transition metals has been exploited in the development of catalysts for organic transformations. A research team from Tokyo Institute of Technology reported its use as a ligand in palladium-catalyzed cross-coupling reactions, achieving high yields and selectivity under mild conditions. This work was featured in *Nature Communications*, underscoring the compound's versatility across diverse chemical disciplines.
From an environmental perspective, the ecological impact of N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine has been evaluated through toxicity studies on aquatic organisms. Results from these studies indicate low acute toxicity, suggesting that it poses minimal risk to aquatic ecosystems when used responsibly. These findings are particularly relevant for industries relying on this compound for agrochemical formulations or industrial applications.
Looking ahead, ongoing research aims to explore new functionalization strategies for N-(2-ethoxyphenyl)-1,3-benzothiazol-2-amine, leveraging its structural flexibility to develop advanced materials and therapeutic agents. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield breakthroughs in this field within the next decade.
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